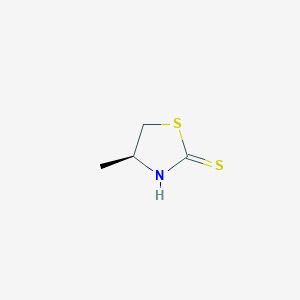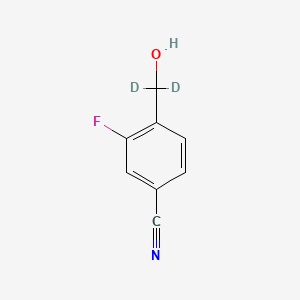![molecular formula C22H12N2O2 B8262579 (S)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarbonitrile](/img/structure/B8262579.png)
(S)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2,2’-Dihydroxy-[1,1’-binaphthalene]-3,3’-dicarbonitrile is a chiral organic compound that belongs to the binaphthalene family. This compound is characterized by its two hydroxyl groups and two nitrile groups attached to the binaphthalene core. The axial chirality of this compound arises from the restricted rotation around the single bond connecting the two naphthalene rings, making it a valuable molecule in asymmetric synthesis and chiral recognition.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2’-Dihydroxy-[1,1’-binaphthalene]-3,3’-dicarbonitrile typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,1’-binaphthalene-2,2’-diol.
Nitrile Introduction:
Chiral Resolution: The chiral resolution of the racemic mixture can be performed using chiral chromatography or by forming diastereomeric salts with chiral acids.
Industrial Production Methods
In an industrial setting, the production of (S)-2,2’-Dihydroxy-[1,1’-binaphthalene]-3,3’-dicarbonitrile may involve large-scale chiral resolution techniques and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
(S)-2,2’-Dihydroxy-[1,1’-binaphthalene]-3,3’-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of binaphthoquinones.
Reduction: Formation of 2,2’-diamino-[1,1’-binaphthalene]-3,3’-dicarbonitrile.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
(S)-2,2’-Dihydroxy-[1,1’-binaphthalene]-3,3’-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis and enantioselective synthesis.
Biology: Employed in the study of chiral recognition and molecular interactions.
Medicine: Investigated for its potential use in drug development and as a chiral auxiliary in pharmaceutical synthesis.
Industry: Utilized in the production of chiral materials and as a building block for advanced organic compounds.
作用機序
The mechanism of action of (S)-2,2’-Dihydroxy-[1,1’-binaphthalene]-3,3’-dicarbonitrile involves its interaction with chiral receptors and enzymes. The axial chirality of the compound allows it to fit into specific binding sites, facilitating enantioselective reactions. The hydroxyl and nitrile groups can form hydrogen bonds and other non-covalent interactions, enhancing its binding affinity and selectivity.
類似化合物との比較
Similar Compounds
(S)-1,1’-Binaphthalene-2,2’-diol: Lacks the nitrile groups but shares the binaphthalene core and hydroxyl groups.
(S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: Contains phosphine groups instead of hydroxyl and nitrile groups.
(S)-2,2’-Diamino-1,1’-binaphthalene: Contains amino groups instead of hydroxyl and nitrile groups.
Uniqueness
(S)-2,2’-Dihydroxy-[1,1’-binaphthalene]-3,3’-dicarbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which provide a versatile platform for various chemical modifications and applications. Its axial chirality and ability to participate in multiple types of reactions make it a valuable compound in asymmetric synthesis and chiral recognition.
特性
IUPAC Name |
4-(3-cyano-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N2O2/c23-11-15-9-13-5-1-3-7-17(13)19(21(15)25)20-18-8-4-2-6-14(18)10-16(12-24)22(20)26/h1-10,25-26H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWGHCNOQWAVAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C#N)O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[2-[(E)-2-[(3E)-2-chloro-3-[(2E)-2-[5-methoxy-3,3-dimethyl-1-(4-sulfobutyl)indol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-5-methoxy-3,3-dimethylindol-1-ium-1-yl]butane-1-sulfonate](/img/structure/B8262510.png)


![(S)-8-(Benzyloxy)-7-methoxy-10-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-2,5,11(3H,10H,11aH)-trione](/img/structure/B8262531.png)

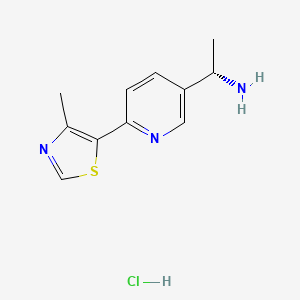
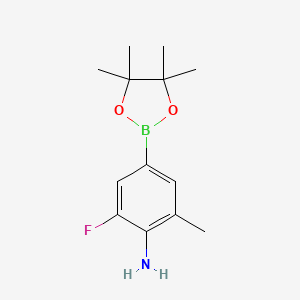

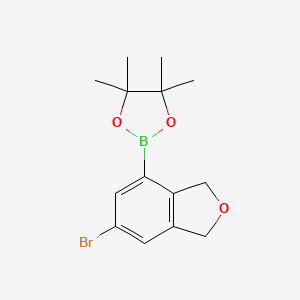

![2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-(1,1-dimethylethyl)phenol](/img/structure/B8262571.png)
![(1S)-2'-[[Bis(1-methylethyl)amino]carbonyl][1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B8262584.png)
